Oral Bioavailability and Prodrug Advantage: Sch 34826 vs. Active Metabolite SCH 32615
Sch 34826 is a prodrug that confers oral bioavailability to the active NEP inhibitor, SCH 32615. A direct head-to-head comparison in mice demonstrates this critical differentiation: orally administered Sch 34826 (ED50 = 5.3 mg/kg) potentiates enkephalin-induced analgesia, whereas the active metabolite SCH 32615 is completely ineffective via the oral route up to 30 mg/kg, only showing activity when administered parenterally [1].
| Evidence Dimension | Oral bioavailability and analgesic potentiation in vivo |
|---|---|
| Target Compound Data | Sch 34826: ED50 = 5.3 mg/kg p.o. |
| Comparator Or Baseline | SCH 32615: No effect up to 30 mg/kg p.o.; active parenterally (ED50 = 1.4 ng/kg s.c.) |
| Quantified Difference | Sch 34826 is orally active, whereas the active metabolite SCH 32615 is not orally bioavailable. |
| Conditions | Potentiation of D-Ala2-Met5-enkephalinamide analgesia in mice |
Why This Matters
For in vivo studies requiring oral dosing of a NEP inhibitor, Sch 34826 is the only viable option; its active metabolite and other non-prodrug analogs cannot be used for oral administration protocols.
- [1] Chipkin RE, Berger JG, Billard W, Iorio LC, Chapman R, Barnett A. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic. J Pharmacol Exp Ther. 1988;245(3):829-838. View Source
